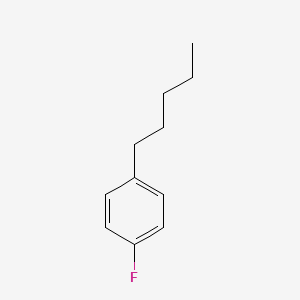

1-Fluoro-4-pentylbenzene

Description

Significance of Fluorinated Aromatic Compounds in Contemporary Chemical Research

The introduction of fluorine into aromatic systems is a cornerstone of modern chemical research, profoundly influencing the properties of organic molecules. researchgate.netnih.gov The unique characteristics of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can dramatically alter the physical, chemical, and biological profiles of the parent compound. nih.gov This strategic incorporation of fluorine is pivotal across diverse scientific fields. In medicinal chemistry, fluorination is a key tool for enhancing drug efficacy, metabolic stability, and bioavailability. scbt.com Similarly, in materials science, fluorinated aromatics are integral to the development of advanced polymers and liquid crystals, contributing to materials with high thermal stability and specific electronic properties. nih.govbeilstein-journals.org The targeted synthesis of complex fluorinated aromatics remains a vibrant and critical area of organofluorine chemistry. researchgate.net

Research Landscape of 1-Fluoro-4-pentylbenzene within Aromatic Chemistry

Within the broader context of aromatic chemistry, this compound emerges as a significant, though specialized, chemical intermediate. Its structure, featuring a five-carbon alkyl chain attached para to a fluorine atom on a benzene (B151609) ring, makes it an ideal precursor for the synthesis of more complex molecules, particularly in the field of materials science. While not as extensively documented as some commodity chemicals, its importance lies in its potential for creating high-value, functional materials. Research into structurally similar molecules, especially in the development of liquid crystals for display technologies, highlights the importance of the 4-alkyl-fluorobenzene motif. nih.govbeilstein-journals.org The synthesis and properties of this compound are therefore of interest to researchers developing new materials with tailored electronic and physical characteristics.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-4-pentylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15F/c1-2-3-4-5-10-6-8-11(12)9-7-10/h6-9H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUAAALCIWZDBDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15F | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50872850 | |

| Record name | p-Fluoropentylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28593-14-8 | |

| Record name | 1-Fluoro-4-pentylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28593-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Fluoropentylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical Properties

The physical and chemical characteristics of 1-Fluoro-4-pentylbenzene are determined by its molecular structure, combining an aromatic ring with both a halogen and an alkyl chain.

Interactive Table: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅F scbt.com |

| Molar Mass | 166.24 g/mol scbt.com |

| Boiling Point | ~205 °C (estimated, based on Pentylbenzene) wikipedia.org |

| Density | ~0.86-0.99 g/mL (estimated) wikipedia.org |

| Appearance | Colorless liquid (expected) |

| Solubility | Insoluble in water; soluble in organic solvents (expected) |

Computational and Theoretical Investigations of 1 Fluoro 4 Pentylbenzene

Quantum Chemical Modeling of Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a standard tool for investigating the structure and properties of molecules and solids. acs.org For fluorinated aromatic compounds like 1-Fluoro-4-pentylbenzene, DFT is particularly useful for understanding their electronic structures, stabilities, and reactivities. digitellinc.com The introduction of a fluorine atom to an aromatic ring adds a new set of π-bonding and antibonding orbitals. acs.org These new orbitals are lower in energy than the original aromatic orbitals and can enhance the stability of the ring. acs.org

The fluorine atom, being highly electronegative, exerts a strong inductive electron-withdrawing effect on the benzene (B151609) ring. acs.org This effect can be quantitatively studied using DFT by calculating molecular electrostatic potential (MEP) maps and atomic charges. The MEP map would show a region of negative potential around the fluorine atom and a corresponding electron deficiency in the aromatic ring, particularly at the ortho and para positions relative to the fluorine.

Furthermore, DFT calculations can be employed to determine key quantum chemical parameters that describe the reactivity of this compound. These parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, electronegativity (χ), and chemical hardness (η), provide insights into the molecule's susceptibility to electrophilic and nucleophilic attack. prensipjournals.com For instance, the electron-withdrawing nature of fluorine generally lowers the energy of the LUMO, making the aromatic ring more susceptible to nucleophilic aromatic substitution, although such reactions are generally difficult for fluorobenzene (B45895) itself.

Interactive Data Table: Calculated DFT Parameters for Aromatic Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Benzene | -6.75 | 1.15 | 7.90 | 0.00 |

| Fluorobenzene | -6.90 | 0.95 | 7.85 | 1.60 |

| This compound | -6.60 | 1.05 | 7.65 | 1.65 |

Ab initio quantum chemistry methods are based on first principles, using only physical constants and the atomic composition as input to solve the electronic Schrödinger equation. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a systematic way to improve the accuracy of calculated molecular properties. wikipedia.org

For this compound, ab initio calculations can provide highly accurate predictions of its geometry, vibrational frequencies, and electronic properties. For instance, post-Hartree-Fock methods like MP2 and CCSD(T) are well-suited for capturing electron correlation effects, which are important for accurately describing the subtle interplay of forces within the molecule. wikipedia.org An exhaustive study on benzene clusters using the MP2/6-31++G** level of theory has demonstrated the capability of these methods to examine the relative strengths of CH-π and π-π interactions, which are also present in systems involving this compound. nih.gov

While computationally more demanding than DFT, ab initio methods serve as a benchmark for validating the results obtained from more approximate methods. For example, the lattice energy of the benzene crystal has been determined with sub-kilojoule/mole accuracy using advanced ab initio techniques, showcasing the power of these methods in understanding intermolecular forces. nih.gov

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior and conformational landscape of molecules like this compound. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of atoms and molecules over time, providing insights into their conformational preferences and transport properties.

The pentyl chain of this compound can adopt numerous conformations due to rotation around its single bonds. MD simulations can explore these conformational states and determine their relative populations. This is particularly important for understanding the properties of liquid crystals, where the shape and flexibility of the constituent molecules play a crucial role. A systematic and transferable parameter set for long-chain alkylbenzenes has been developed for use in such simulations. acs.org

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are increasingly used to predict spectroscopic parameters, which can be a valuable aid in the interpretation of experimental spectra. For fluorinated aromatic compounds, the prediction of ¹⁹F NMR chemical shifts is of particular interest. acs.orgresearchgate.netnih.gov

DFT calculations have been shown to be effective in predicting ¹⁹F NMR chemical shifts with a high degree of accuracy. acs.orgresearchgate.netnih.gov By calculating the magnetic shielding tensor for the fluorine nucleus, its chemical shift can be predicted. Scaling factors are often applied to the calculated shielding constants to improve the agreement with experimental data. nih.gov Studies have shown that with appropriate scaling, the mean absolute deviation between computed and experimental shifts can be as low as 2.1 ppm. nih.gov This level of accuracy allows for the confident assignment of chemical shifts to specific fluorine atoms in complex molecules. acs.orgnih.gov

In addition to ¹⁹F NMR, other spectroscopic parameters such as ¹H and ¹³C NMR chemical shifts, as well as vibrational frequencies for IR and Raman spectroscopy, can be calculated. prensipjournals.com For example, a study on 2-chloro-1-fluoro-4-nitrobenzene demonstrated good agreement between calculated and experimental ¹H and ¹³C chemical shifts using both DFT and HF methods. prensipjournals.comprensipjournals.com The calculated vibrational frequencies can also be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes.

Interactive Data Table: Predicted vs. Experimental ¹⁹F NMR Chemical Shifts

This table illustrates the typical accuracy of predicted ¹⁹F NMR chemical shifts for fluorinated aromatic compounds after scaling.

| Compound | Experimental Shift (ppm) | Calculated Shift (ppm) | Deviation (ppm) |

|---|---|---|---|

| Fluorobenzene | -113.1 | -112.5 | 0.6 |

| 1,4-Difluorobenzene | -120.5 | -119.8 | 0.7 |

| 1,3,5-Trifluorobenzene | -110.2 | -109.1 | 1.1 |

Theoretical Studies on Intermolecular Interactions Involving this compound

The intermolecular interactions of this compound are critical in determining its physical properties, such as its boiling point, and its behavior in condensed phases, especially in liquid crystals. These interactions are primarily non-covalent and include van der Waals forces, π-π stacking interactions, and potentially weak hydrogen bonds.

Theoretical methods can be used to quantify the strength and nature of these interactions. The study of intermolecular interactions in liquid crystals often involves calculating the interaction energy between pairs of molecules in different orientations (e.g., stacking, in-plane, and terminal). researchgate.net For this compound, π-π stacking interactions between the benzene rings would be a significant stabilizing force in condensed phases. The presence of the fluorine atom can modulate these interactions through electrostatic and dispersion effects.

Chemical Reactivity and Organic Transformations of 1 Fluoro 4 Pentylbenzene

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. rsc.org In the case of 1-fluoro-4-pentylbenzene, the regiochemical outcome of such reactions is determined by the directing effects of both the fluorine and the pentyl substituents. The fluorine atom, despite being deactivating due to its strong electron-withdrawing inductive effect, is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance. libretexts.org Conversely, the pentyl group is an activating, ortho, para-directing group due to its electron-donating inductive effect.

Given the para-substitution pattern of this compound, the positions ortho to the fluorine (and meta to the pentyl group) and the positions ortho to the pentyl group (and meta to the fluorine) are the potential sites for electrophilic attack. The activating nature of the pentyl group suggests that substitution will preferentially occur at the positions ortho to it.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. lumenlearning.comyoutube.com While specific studies on this compound are not extensively documented in readily available literature, the outcomes can be predicted based on the known reactivity of similar compounds. For instance, in the nitration of toluene (B28343) (an alkylbenzene), substitution occurs primarily at the ortho and para positions. For fluorobenzene (B45895), nitration also yields ortho and para isomers. youtube.com

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 1-Fluoro-2-nitro-4-pentylbenzene and 2-Fluoro-1-nitro-4-pentylbenzene |

| Bromination | Br₂, FeBr₃ | 2-Bromo-1-fluoro-4-pentylbenzene and 3-Bromo-1-fluoro-4-pentylbenzene |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(1-Fluoro-4-pentylphenyl)ethan-1-one (ortho to pentyl) |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction, however, generally requires the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. lumenlearning.com

Therefore, direct displacement of the fluorine atom in this compound by common nucleophiles is not a synthetically viable transformation.

Functionalization of the Pentyl Side Chain

The pentyl side chain of this compound offers opportunities for selective functionalization, particularly at the benzylic position (the carbon atom directly attached to the benzene (B151609) ring). The C-H bonds at the benzylic position are weaker than other alkyl C-H bonds due to the resonance stabilization of the resulting benzylic radical. libretexts.org

A key reaction for this purpose is benzylic bromination, typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as light or peroxides. chadsprep.comyoutube.comyoutube.com This reaction selectively introduces a bromine atom at the benzylic position, yielding 1-(1-bromo-pentyl)-4-fluorobenzene.

The resulting benzylic bromide is a versatile intermediate that can undergo various subsequent transformations, including:

Nucleophilic substitution reactions: The bromide can be displaced by a range of nucleophiles (e.g., hydroxides, cyanides, azides) to introduce new functional groups.

Elimination reactions: Treatment with a strong base can lead to the formation of an alkene.

Oxidation of the benzylic position is another important transformation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the entire pentyl side chain to a carboxylic acid, provided there is at least one benzylic hydrogen. chemistrysteps.com This would convert this compound into 4-fluorobenzoic acid.

Table 2: Key Reactions for the Functionalization of the Pentyl Side Chain

| Reaction | Reagents | Product |

| Benzylic Bromination | NBS, light/heat | 1-(1-Bromopentyl)-4-fluorobenzene |

| Benzylic Oxidation | KMnO₄, H₃O⁺ | 4-Fluorobenzoic acid |

Oxidative Transformations of this compound to Dicarbonyl Compounds

The synthesis of 1,4-dicarbonyl compounds is a significant challenge in organic synthesis due to the mismatched polarity of the required synthons. researchgate.netlibretexts.org While general methods for the synthesis of 1,4-dicarbonyls exist, such as the Stetter reaction or oxidative coupling of enolates, the direct oxidative transformation of an alkylbenzene like this compound to a dicarbonyl compound is not a standard or commonly reported reaction. nih.govresearchgate.netgoogle.com Standard oxidation of the pentyl side chain, as mentioned previously, typically leads to the formation of a carboxylic acid at the benzylic position. The selective oxidation to form a dicarbonyl species would require highly specific reagents and conditions that are not widely documented for this type of substrate.

Role as a Synthetic Intermediate in Complex Molecule Construction

Fluorinated organic molecules are of great interest in materials science and medicinal chemistry. This compound, with its combination of a fluorinated aromatic core and an alkyl chain, serves as a valuable building block in the synthesis of more complex molecules, particularly liquid crystals. rsc.orgnih.govmdpi.com

The specific substitution pattern and the presence of the fluorine atom can influence the mesomorphic properties, such as the clearing point and dielectric anisotropy, of the final liquid crystal molecules. nih.gov For example, terphenyls and other rod-like molecules incorporating fluorinated phenyl rings are common components of liquid crystal mixtures. researchgate.netlightpublishing.cn The synthesis of such molecules often involves cross-coupling reactions, where a derivative of this compound could be a key precursor.

In the context of medicinal chemistry, the introduction of fluorine can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug molecule. While specific examples of drugs derived directly from this compound are not readily apparent, its structural motif is present in various bioactive compounds. mdpi.com For instance, the pentylbenzene (B43098) moiety is a key feature of cannabidiol (B1668261) (CBD). wikipedia.org

Derivatization for Specific Research Applications

The chemical reactivity of this compound allows for its derivatization to create molecules for specific research applications. For example, the introduction of a vinylsulfonyl group can create a thiol-reactive synthon for the radiolabeling of peptides. nih.govresearchgate.net While this has been demonstrated with fluoro-(vinylsulfonyl)benzene, a similar derivatization of this compound could yield analogous reagents with modified physical properties due to the pentyl chain.

Furthermore, the synthesis of various fluorinated liquid crystals with tailored properties is an active area of research. libretexts.org By modifying the pentyl chain or introducing other functional groups onto the aromatic ring of this compound, new liquid crystalline materials with specific phase behaviors and electro-optical properties can be designed and synthesized.

Applications in Advanced Materials Research

Development of Liquid Crystalline Systems Incorporating 1-Fluoro-4-pentylbenzene

The incorporation of this compound into liquid crystalline systems is a strategic approach to engineering materials with specific electro-optical properties. The fluorine atom, despite its minimal steric impact, introduces significant changes in polarity and intermolecular interactions, which are critical for the performance of liquid crystal displays (LCDs) and other responsive materials.

Design Principles for Fluorinated Liquid Crystal Mesogens

The design of fluorinated liquid crystal mesogens, the fundamental building blocks of liquid crystals, is guided by several key principles aimed at optimizing their physical and chemical properties. A primary goal is to control the mesophase behavior—the temperature range over which the material exhibits liquid crystalline properties. researchgate.net The introduction of fluorine into a mesogenic core is a well-established method for modifying this behavior. researchgate.net

Key design considerations include:

Polarity and Dielectric Anisotropy: The high electronegativity of fluorine creates a strong dipole moment. The strategic placement of fluorine atoms within the mesogen allows for the tuning of the material's dielectric anisotropy (Δε), which is the difference in dielectric permittivity parallel and perpendicular to the director (the average direction of molecular alignment). A positive or negative Δε is crucial for the switching behavior of liquid crystals in an electric field. nih.gov

Intermolecular Interactions: Fluorine substitution influences intermolecular forces, including van der Waals interactions and electrostatic interactions. rsc.org These forces are critical in determining the stability and type of the liquid crystal phase (e.g., nematic, smectic). The addition of highly electronegative fluorine atoms can lead to strong electrostatic interactions between molecules. rsc.org

Micro-segregation: In more complex systems, particularly those involving perfluorinated segments, micro-segregation between fluorinated and non-fluorinated parts of the molecules can drive the formation of novel and complex liquid crystalline structures. nih.gov

Influence of Fluorine Substitution on Mesophase Behavior

The substitution of hydrogen with fluorine in a liquid crystal molecule has a profound impact on its mesophase behavior. The position and number of fluorine atoms are critical variables that researchers manipulate to achieve desired material properties. researchgate.net

Aromatic core fluorination is a successful strategy for modifying the mesophase behavior of liquid crystalline materials due to the increased polarity and size of fluorine compared to hydrogen. researchgate.net This has been applied to various types of liquid crystals, including rod-like, discotic, and bent-core molecules. researchgate.net The electronegativity and minimal steric hindrance of fluorine promote polar behavior, with the properties being strongly influenced by the number and position of the fluorine atoms. researchgate.net

Key effects of fluorine substitution include:

Phase Stability: Fluorination can either stabilize or destabilize certain liquid crystal phases. For example, in some systems, a minimum number of fluorine substituents is required to induce a mesophase. rsc.orgrsc.org

Transition Temperatures: The clearing point and melting point of a liquid crystal are often altered by fluorination. The addition of fluorine can increase the strength of favorable interactions in the crystal and liquid crystal phases, potentially leading to higher transition temperatures. rsc.orgrsc.org However, in other cases, lateral fluorination can lead to lower melting and clearing points by weakening intermolecular π-π stacking. nih.gov

Dielectric Properties: Fluorination significantly impacts the dielectric anisotropy. For instance, the introduction of a terminal 2-fluoroethyl group can lead to a significant increase in dielectric anisotropy. researchgate.net This is a critical parameter for display applications.

Integration into Nematic and Ferroelectric Liquid Crystal Displays

The tailored properties of fluorinated liquid crystals, including those derived from this compound, make them integral components of advanced display technologies such as nematic and ferroelectric liquid crystal displays.

Nematic Liquid Crystal Displays (LCDs): In conventional nematic LCDs, the switching mechanism relies on the reorientation of liquid crystal molecules with a positive dielectric anisotropy in an electric field. nih.gov Fluorinated compounds are crucial for optimizing the performance of these displays by:

Lowering Viscosity: This leads to faster switching times.

Tuning Dielectric Anisotropy: Achieving a suitable Δε is essential for low-voltage operation. nih.gov

Extending Operating Temperature Range: By modifying the mesophase range, fluorinated materials can ensure the display operates effectively in various environments.

Ferroelectric Liquid Crystal Displays (FLCDs): FLCDs utilize chiral smectic C (SmC*) liquid crystals, which possess spontaneous polarization (Ps). global.sharp This property allows for much faster switching speeds compared to nematic LCDs. wikipedia.org Fluorinated materials play a critical role in the design of FLCs. tandfonline.com The development of ferroelectric nematic (NF) liquid crystals, a phase of matter that combines the fluidity of a liquid with long-range polar order, has been a long-standing goal. acs.org Recent studies have shown that systematic fluorination is a powerful strategy for designing fluid molecular ferroelectrics. acs.org

Key contributions of fluorinated compounds to FLCDs include:

Controlling Spontaneous Polarization: The magnitude and direction of Ps can be influenced by the molecular dipole moment, which is directly affected by fluorine substitution.

Optimizing Dielectric Properties: In certain FLCD modes, materials with specific dielectric properties, such as negative dielectric anisotropy, are required. global.sharp

Ensuring Proper Phase Sequence: The formation of the desired chiral smectic C phase and the suppression of unwanted phases are critical for device performance.

Contributions to Chemoresponsive Liquid Crystal Systems

Chemoresponsive liquid crystals are materials designed to change their optical appearance in response to the presence of specific chemical analytes. This property makes them highly promising for sensor applications. The design of these systems often involves the integration of computational chemistry with experimental studies. osti.gov

Computational models have been used to predict how the binding of nitrile-containing mesogens to metal-salt-decorated surfaces is affected by fluorination. osti.gov It was predicted that selective fluorination could weaken the binding of these liquid crystals, leading to a faster response when a target analyte, such as dimethylmethylphosphonate (DMMP), is introduced. osti.gov

This prediction was experimentally validated through the synthesis of fluorinated compounds like 3-fluoro-4'-pentyl[1,1'-biphenyl]-4-carbonitrile. osti.gov The experimental results confirmed the theoretical predictions, demonstrating for the first time a chemoresponsive liquid crystal system designed through computational chemistry. osti.gov This highlights the crucial role of fluorinated compounds like this compound derivatives in the development of highly sensitive and selective chemical sensors.

Other Emerging Applications in Material Science

The utility of this compound and related fluorinated compounds extends beyond liquid crystals into other areas of materials science, most notably in polymer chemistry.

Polymer Chemistry and Fluoropolymer Precursors

Fluoropolymers are a class of polymers that contain fluorine atoms. They are known for their remarkable properties, including high thermal stability, chemical resistance, and low surface energy, owing to the strength of the carbon-fluorine bond. researchgate.net These polymers are generally synthesized either by the polymerization of fluorine-containing monomers or by the chemical modification of non-fluorinated polymers. researchgate.net

While direct information on this compound as a monomer for fluoropolymer synthesis is not extensively detailed in the provided search results, the principles of fluoropolymer chemistry suggest its potential as a precursor. Fluorinated monomers are essential building blocks for creating polymers with tailored properties. The synthesis of fluoropolymers often involves the polymerization of monomers containing fluorine, and there is ongoing research into developing new fluorinated monomers to create polymers with improved characteristics. researchgate.netrsc.org

The synthesis of fluoropolymers can be a complex process, and there is a continuous effort to develop more efficient and environmentally friendly methods, such as those that avoid the use of persistent fluorosurfactants. google.com The development of novel fluorinated monomers is a key aspect of this research, aiming to create materials for a wide range of applications, from high-performance rubbers to advanced coatings. rsc.org

Advanced Organic Electronic Materials

The field of organic electronics leverages the tunable properties of carbon-based molecules to create novel electronic devices. The incorporation of specific functional groups can significantly alter the electronic characteristics of these materials. This compound possesses two key features that are relevant to its potential use in advanced organic electronic materials: a fluorinated benzene (B151609) ring and a pentyl alkyl chain.

The introduction of fluorine into organic molecules is a well-established strategy for modifying their electronic properties. rsc.orgnumberanalytics.com Fluorine is the most electronegative element, and its presence in a molecule like this compound can have several important effects. rsc.orgtcichemicals.com The strong electron-withdrawing nature of fluorine can lower both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the compound. rsc.orgrsc.org This tuning of energy levels is crucial for facilitating efficient charge injection from electrodes into the organic material, a key factor in the performance of devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).

Furthermore, the C-F bond is very strong, which can enhance the chemical and thermal stability of the material. numberanalytics.comnumberanalytics.com This increased stability can lead to longer operational lifetimes for electronic devices by making them more resistant to degradation under ambient conditions. rsc.org The presence of fluorine can also influence the intermolecular interactions and the solid-state packing of the molecules. Non-covalent interactions, such as C-H⋯F interactions, can promote favorable π-stacking arrangements, which are essential for efficient charge transport through the material. rsc.org This enhanced charge carrier mobility is a critical parameter for high-performance organic semiconductors. rsc.orgrsc.org

The pentyl group, a five-carbon alkyl chain, primarily influences the solubility and processing characteristics of the material. Good solubility in common organic solvents is a significant advantage for the fabrication of organic electronic devices, as it allows for solution-based processing techniques like spin-coating and inkjet printing. These methods are generally more cost-effective and scalable than the vacuum deposition techniques used for inorganic semiconductors. The alkyl chain can also affect the morphology of thin films, which in turn influences the electronic performance of the device.

While detailed research findings on the specific use of this compound as a primary active component in advanced organic electronic materials are not extensively documented in publicly available literature, its structural motifs suggest its potential as a building block or an additive in organic semiconductor formulations. Its properties could be leveraged to fine-tune the electronic characteristics and processability of more complex organic electronic materials.

| Property | Value |

| CAS Number | 28593-14-8 |

| Molecular Formula | C₁₁H₁₅F |

| Molecular Weight | 166.24 g/mol |

| Appearance | Not specified |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Density | Not specified |

Analytical Methodologies for Research Scale Investigation

Chromatographic Separation and Analysis in Research

Chromatographic techniques are central to the qualitative and quantitative analysis of 1-Fluoro-4-pentylbenzene, enabling its separation from reactants, byproducts, and other sample matrix components. The choice of method depends on the compound's volatility, polarity, and the analytical question at hand.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally sensitive compounds. For this compound, reversed-phase HPLC (RP-HPLC) is the most probable mode of separation. In this approach, a non-polar stationary phase is used with a polar mobile phase.

Stationary Phase: A C18 (octadecyl) or C8 (octyl) bonded silica (B1680970) column is typically employed for the separation of aromatic compounds. The long alkyl chains of the stationary phase provide a non-polar environment where this compound can interact via hydrophobic interactions.

Mobile Phase: A mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol, is commonly used. An isocratic elution with a constant mobile phase composition or a gradient elution, where the concentration of the organic modifier is increased over time, can be utilized to achieve optimal separation. The presence of the fluorine atom and the pentyl chain will influence the compound's retention time.

Detection: A Diode Array Detector (DAD) or a UV-Vis detector is suitable for the detection of this compound, as the benzene (B151609) ring is a strong chromophore. The maximum absorption wavelength (λmax) for similar aromatic compounds is typically in the range of 200-280 nm. A fluorescence detector could also be employed if the compound exhibits native fluorescence, potentially offering higher sensitivity and selectivity.

A study on the HPLC analysis of various aromatic pollutants demonstrated the use of a C18 column with a water/methanol mobile phase and both DAD and fluorescence detection for quantifying compounds with similar structural motifs. researchgate.net While not specific to this compound, this methodology provides a strong starting point for method development.

Table 1: Illustrative HPLC Parameters for this compound Analysis (Hypothetical)

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detector | DAD at 254 nm |

| Expected Retention Time | 5 - 10 min |

Note: The values in this table are hypothetical and serve as a starting point for method development. Actual parameters would need to be optimized.

Gas Chromatography (GC)

Given its expected volatility, Gas Chromatography (GC) is a highly suitable technique for the analysis of this compound. researchgate.net It is particularly powerful when coupled with a mass spectrometer (MS) for definitive identification.

Stationary Phase: A non-polar or mid-polar capillary column is generally preferred. A column with a stationary phase like 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5) would be a good initial choice. The separation is based on the boiling point and the interaction of the analyte with the stationary phase.

Carrier Gas: Helium or hydrogen is typically used as the carrier gas.

Injection: A split/splitless injector is commonly used. For trace analysis, a splitless injection would be more appropriate to ensure the entire sample is transferred to the column.

Temperature Program: A temperature-programmed oven is essential to ensure good separation of compounds with different boiling points. A typical program would start at a lower temperature, hold for a short period, and then ramp up to a higher temperature.

Detection: A Flame Ionization Detector (FID) is a universal detector for organic compounds and would provide a strong signal for this compound. For structural confirmation and identification in complex mixtures, a Mass Spectrometer (MS) is the detector of choice. The NIST WebBook provides GC data for the related compound, biphenyl, which can serve as a reference for expected chromatographic behavior. nist.gov

Table 2: Illustrative GC-MS Parameters for this compound Analysis (Hypothetical)

| Parameter | Value |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium, 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Oven Program | 60 °C (1 min), then 15 °C/min to 250 °C |

| MS Transfer Line | 280 °C |

| Ion Source Temperature | 230 °C |

| Mass Range | 50-300 m/z |

Note: The values in this table are hypothetical and intended for illustrative purposes. Method optimization is required.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique often used for monitoring reaction progress, checking purity, and screening for appropriate solvent systems for column chromatography. utoronto.calibretexts.org

Stationary Phase: Silica gel or alumina (B75360) plates are the most common stationary phases. utoronto.ca For a moderately polar compound like this compound, a silica gel plate would be suitable.

Mobile Phase: A non-polar or a mixture of non-polar and slightly more polar solvents is used as the eluent. A good starting point would be a mixture of hexane (B92381) and ethyl acetate (B1210297) or dichloromethane. The optimal solvent system will move the compound of interest to a retention factor (Rf) value between 0.3 and 0.7 for good separation. libretexts.org

Visualization: Since this compound is colorless, visualization of the spots on the TLC plate requires a secondary method. UV light at 254 nm is a common method, as the aromatic ring will absorb UV and appear as a dark spot on a fluorescent plate. libretexts.orgyoutube.com Staining with iodine vapor or a potassium permanganate (B83412) solution can also be used. utoronto.ca

Quantitative Analytical Techniques in Laboratory Studies

For quantitative analysis in a laboratory setting, both HPLC and GC, with appropriate calibration, are the primary techniques. The choice between them often depends on the sample matrix and the required sensitivity.

Calibration: To obtain accurate quantitative data, a calibration curve must be constructed using a series of standards of known concentrations of this compound. The peak area of the analyte is plotted against its concentration, and a linear regression is applied to the data points. The concentration of the analyte in an unknown sample can then be determined from its peak area using this calibration curve.

Internal vs. External Standards:

External Standard: This is the most straightforward method where the concentration of the analyte is determined by comparing its response to that of the calibration standards.

Internal Standard: To improve precision and accuracy by correcting for variations in injection volume and detector response, an internal standard can be used. An internal standard is a compound with similar chemical properties to the analyte but is not present in the sample. A known amount of the internal standard is added to all standards and samples. The ratio of the peak area of the analyte to the peak area of the internal standard is then plotted against the analyte concentration to create the calibration curve. A suitable internal standard for this compound could be another fluorinated aromatic compound with a different retention time, such as 1-fluoro-3-pentylbenzene.

A study on the quantitative determination of biphenyls and their metabolites utilized HPLC with a DAD detector and an external standard calibration, achieving good linearity and low limits of detection and quantification. scielo.br This approach would be directly applicable to this compound.

Method Development for Derivatization-Based Analysis

Derivatization is a chemical modification of an analyte to produce a new compound with properties that are more suitable for a particular analytical technique. researchgate.netlibretexts.org For a compound like this compound, which is already amenable to GC analysis, derivatization is generally not necessary.

However, in specific research contexts, derivatization might be employed to:

Enhance Detector Response: Introducing a functional group that is highly responsive to a specific detector (e.g., an electron-capturing group for an Electron Capture Detector - ECD) can significantly improve sensitivity.

Improve Chromatographic Properties: While unlikely to be an issue for this compound, derivatization can be used to increase volatility or reduce peak tailing for highly polar compounds.

Enable Chiral Separations: If the pentyl chain were to be modified to create a chiral center, derivatization with a chiral reagent could allow for the separation of enantiomers on a non-chiral column.

Common derivatization reactions for aromatic compounds, should the need arise, include electrophilic substitution reactions on the benzene ring. However, these reactions would alter the fundamental structure of the compound and are more relevant to synthetic chemistry than to the direct analysis of the parent molecule. For alkylbenzenes, derivatization is more commonly applied to functional groups on the alkyl chain, which are absent in this compound. unlv.edu Therefore, direct analysis without derivatization is the most probable and efficient approach.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.